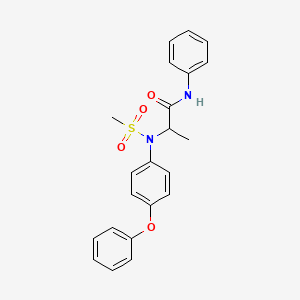

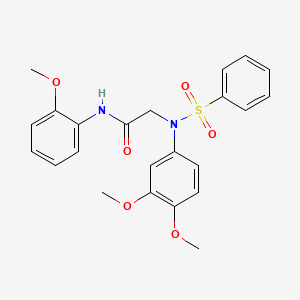

N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-phenylalaninamide

Übersicht

Beschreibung

Synthesis Analysis

Sulfonamide derivatives, including structures similar to our compound of interest, can be synthesized through electrochemical and chemical methods. For instance, Khazalpour and Nematollahi (2015) detailed the synthesis of different types of sulfonamide derivatives via electrochemical oxidation and chemical reactions, achieving yields up to 85% (Khazalpour & Nematollahi, 2015).

Molecular Structure Analysis

Molecular structure determination is critical for understanding the properties and reactivity of sulfonamide derivatives. Techniques such as IR, 1H and 13C NMR, mass spectral analysis, and elemental analysis play a pivotal role in characterizing these compounds, as demonstrated by Kavitha Kankanala et al. (2011) in their synthesis and characterization study (Kankanala et al., 2011).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, contributing to their versatile chemical properties. Specific solvation techniques can enhance the chemoselectivity and yields of these reactions, as explored by Penso et al. (2003) in their study on the arylsulfonylation of amino esters (Penso et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies like those by Aziz‐ur‐Rehman et al. (2013) and Carballo et al. (2013) provide insights into these aspects through the synthesis and analysis of novel sulfonamide compounds (Aziz‐ur‐Rehman et al., 2013) (Carballo et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application and functionalization of sulfonamide derivatives. Research by Ishibashi et al. (2010) on developing new protecting groups and by Gobis et al. (2012) on the antimicrobial activities of sulfonamide-carboximidamides, highlight the diverse chemical properties of these compounds (Ishibashi et al., 2010) (Gobis et al., 2012).

Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism

Biocatalysis offers a novel approach to drug metabolism studies, enabling the production of mammalian metabolites of compounds like biaryl-bis-sulfonamides using microbial systems. For instance, LY451395, a biaryl-bis-sulfonamide, has been studied for its metabolism using Actinoplanes missouriensis to generate mammalian metabolites for structural characterization by nuclear magnetic resonance (NMR) spectroscopy. This methodology supports drug metabolism research by providing a scalable way to produce and analyze drug metabolites, contributing to our understanding of drug behavior in biological systems (Zmijewski et al., 2006).

Synthesis of Sulfonamide Derivatives

The synthesis of different types of sulfonamide derivatives through electrochemical and chemical reactions highlights the chemical versatility and potential for creating novel compounds with significant applications in various fields, including medicinal chemistry. Such syntheses enable the exploration of sulfonamide derivatives' potential biological activities and their utilization in the development of new therapeutic agents (Khazalpour & Nematollahi, 2015).

Water-Soluble Prodrugs

The development of water-soluble amino acid derivatives of sulfonamides as potential prodrugs represents a significant advancement in enhancing the solubility and bioavailability of pharmaceutical compounds. This research opens new avenues for drug formulation, allowing for the design of more effective and patient-friendly medications (Larsen, Bundgaard, & Lee, 1988).

Environmental Treatment Technologies

Novel sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions, demonstrating improved water flux and dye rejection capabilities. This application underscores the environmental potential of sulfonamide derivatives in water purification technologies, offering a method to address water pollution and scarcity challenges (Liu et al., 2012).

Antimicrobial Applications

The synthesis and evaluation of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides for their antimicrobial activities highlight the potential of sulfonamide derivatives in combating microbial resistance. Such compounds could lead to the development of new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant pathogens (Gobis et al., 2012).

Eigenschaften

IUPAC Name |

2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-17(22(25)23-18-9-5-3-6-10-18)24(29(2,26)27)19-13-15-21(16-14-19)28-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAXTNKOCUWPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-phenylalaninamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-benzoyl-5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017547.png)

![2-mesityl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4017553.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4017559.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]cyclohexanecarboxamide](/img/structure/B4017564.png)

![1-(4-chlorobenzoyl)-3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-azepanone](/img/structure/B4017581.png)

![ethyl 1-[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4017584.png)

![methyl 5-(5-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017603.png)

![6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine](/img/structure/B4017620.png)

![ethyl 5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}-2-chlorobenzoate](/img/structure/B4017622.png)

![6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4017625.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B4017630.png)

![3,3,5-trimethyl-6-(phenylacetyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4017642.png)

![methyl (2S,4S)-4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4017651.png)